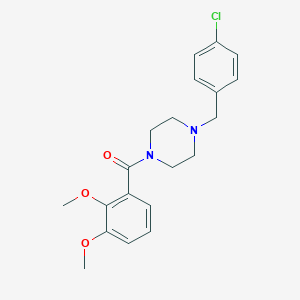
1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been used in various scientific research studies since then. TFMPP has been found to have several applications in scientific research due to its unique properties.
作用機序
1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine acts as a partial agonist and antagonist at the serotonin receptor. It binds to the receptor and activates it to a lesser extent than serotonin, resulting in a partial agonistic effect. However, it also blocks the binding of serotonin to the receptor, resulting in an antagonistic effect.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, resulting in increased arousal and alertness. This compound has also been found to increase heart rate and blood pressure, indicating its potential use in the treatment of hypotension.
実験室実験の利点と制限
One of the main advantages of using 1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine in scientific research is its ability to selectively interact with the serotonin receptor. This allows researchers to study the role of serotonin in various physiological processes and its effects on behavior, mood, and cognition. However, one of the limitations of using this compound is its potential to interact with other receptors, which may confound the results of the study.
将来の方向性
There are several future directions for the use of 1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine in scientific research. One potential area of research is the role of serotonin in the development of psychiatric disorders such as depression and anxiety. This compound could be used to study the effects of serotonin on mood and behavior in animal models of these disorders. Another potential area of research is the development of new drugs that selectively interact with the serotonin receptor. This compound could be used as a starting point for the development of these drugs. Finally, this compound could be used to study the role of serotonin in various physiological processes, such as cardiovascular function and thermoregulation.
合成法
The synthesis of 1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine involves the reaction of 2,3-dimethoxybenzoyl chloride with 1-(4-chlorobenzyl)piperazine in the presence of a base. The resulting product is purified through recrystallization to obtain pure this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine has been used in various scientific research studies due to its ability to interact with the serotonin receptor. It has been found to have both agonistic and antagonistic effects on the serotonin receptor, making it a useful tool in studying the role of serotonin in various physiological processes. This compound has also been used to study the effects of serotonin on behavior, mood, and cognition.
特性
分子式 |
C20H23ClN2O3 |
|---|---|
分子量 |
374.9 g/mol |
IUPAC名 |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H23ClN2O3/c1-25-18-5-3-4-17(19(18)26-2)20(24)23-12-10-22(11-13-23)14-15-6-8-16(21)9-7-15/h3-9H,10-14H2,1-2H3 |
InChIキー |
SHGODBJWVNBDJJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
正規SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[1-(1-Naphthoyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247400.png)
![1-Phenyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247402.png)
![1-Methyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247403.png)
![1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane](/img/structure/B247405.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247409.png)
![1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247417.png)



![2-[4-(1-Cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247433.png)
![2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B247434.png)
![2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247435.png)
![4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B247436.png)